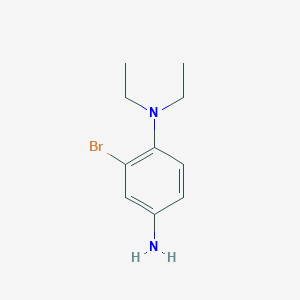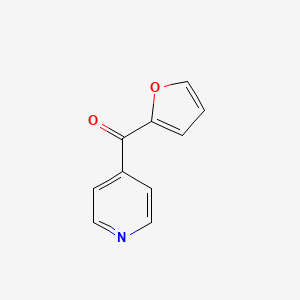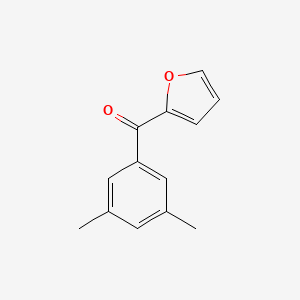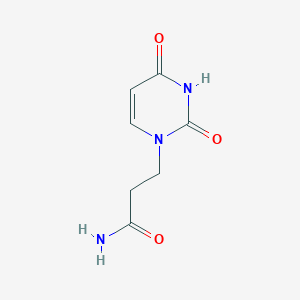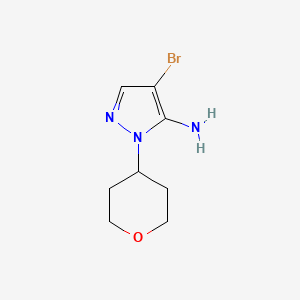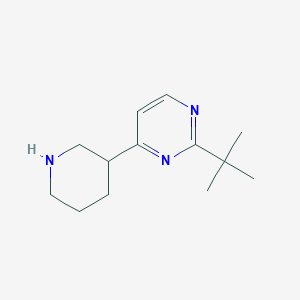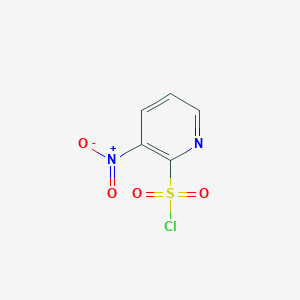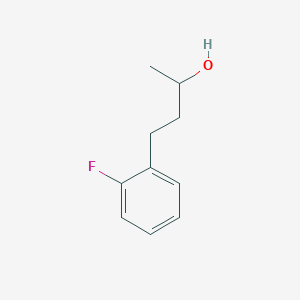
4-(2-Fluorophenyl)butan-2-ol
Vue d'ensemble
Description
4-(2-Fluorophenyl)butan-2-ol is a useful research compound. Its molecular formula is C10H13FO and its molecular weight is 168.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Fluorophenyl)butan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Fluorophenyl)butan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chiral Discrimination and Molecular Interactions : Studies on diastereomeric complexes involving 4-(2-Fluorophenyl)butan-2-ol reveal insights into chiral discrimination and specific intermolecular interactions, such as CH···π, OH···π, and CH···F interactions. These findings are crucial in understanding molecular recognition and chiral discrimination processes (Ciavardini et al., 2013).
Synthesis of Oligomers with Fluorophenyl Ketone End Groups : Research demonstrates the synthesis of methyl methacrylate and styrene oligomers with 4-fluorophenyl ketone end groups, indicating potential applications in polymer science and materials engineering (Dix et al., 1993).
Anticancer Activity of Sigma-2 Ligands : Compounds structurally related to 4-(2-Fluorophenyl)butan-2-ol, like SYA013, show significant anticancer activity, especially in solid tumor cell lines. These findings highlight the potential of such compounds in developing new anticancer therapies (Asong et al., 2019).
Synthesis of Tamoxifen : The dehydration of certain butan-1-ols, including compounds related to 4-(2-Fluorophenyl)butan-2-ol, has been used in the synthesis of tamoxifen, an important drug in cancer treatment (Mccague, 1987).
Anti-inflammatory Properties : Some analogs of 4-(2-Fluorophenyl)butan-2-ol demonstrate significant anti-inflammatory activity, suggesting their potential use in developing new anti-inflammatory drugs (Goudie et al., 1978).
Antituberculosis Activity : New derivatives of 4-(2-Fluorophenyl)butan-2-ol exhibit promising antituberculosis activity, indicating their potential in treating tuberculosis (Omel’kov et al., 2019).
Neuroprotective Effects : Certain compounds structurally related to 4-(2-Fluorophenyl)butan-2-ol have shown neuroprotective effects in models of optic nerve injury, suggesting potential therapeutic applications in neurology (Chien et al., 2016).
Cosmetic Applications : Compounds like 4-(phenylsulfanyl)butan-2-one, which have structural similarities with 4-(2-Fluorophenyl)butan-2-ol, demonstrate significant anti-melanogenic properties, indicating potential applications in cosmetic and dermatological products (Wu et al., 2015).
Propriétés
IUPAC Name |
4-(2-fluorophenyl)butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-5,8,12H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGHDOPHBJQZLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)butan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-Bromo-4-(4-methylpiperidin-1-yl)phenyl]amine](/img/structure/B7873207.png)
